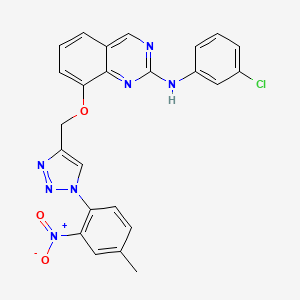

DB18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H18ClN7O3 |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine |

InChI |

InChI=1S/C24H18ClN7O3/c1-15-8-9-20(21(10-15)32(33)34)31-13-19(29-30-31)14-35-22-7-2-4-16-12-26-24(28-23(16)22)27-18-6-3-5-17(25)11-18/h2-13H,14H2,1H3,(H,26,27,28) |

InChI Key |

JEPGNFQKCRZPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)COC3=CC=CC4=CN=C(N=C43)NC5=CC(=CC=C5)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Application of DB18, a High-Performance Polymer in Organic Photovoltaics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DB18, also known as D18 or PCE18, is a prominent narrow bandgap semiconducting copolymer that has garnered significant attention in the field of organic electronics, particularly for its application in high-efficiency organic solar cells (OSCs). Its chemical structure, characterized by an alternating electron-donating and electron-accepting backbone, facilitates efficient charge transport and light absorption, leading to impressive power conversion efficiencies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, key properties, and experimental protocols related to the this compound polymer, aimed at professionals in research and development.

Chemical Structure of this compound

The this compound polymer is chemically identified as Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole)]. Its empirical formula is (C₇₆H₉₂F₂N₂S₉)n.

The polymer's backbone is constructed from two alternating monomer units:

-

An electron-donating benzodithiophene (BDT) unit.

-

An electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit.

This donor-acceptor architecture is a key design feature in high-performance organic photovoltaic materials, as it helps to lower the bandgap of the polymer, enabling it to absorb a broader range of the solar spectrum. The presence of fluorine atoms on the thiophene (B33073) rings can further modulate the electronic properties and influence the polymer's morphology in thin films. The bulky alkyl side chains (2-ethylhexyl and 2-butyloctyl) are incorporated to ensure good solubility in common organic solvents, which is crucial for solution-based processing of thin films for device fabrication.

Synthesis of this compound Polymer

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling polymerization, such as a Stille or Suzuki coupling reaction. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a this compound-like Polymer (General Procedure)

This protocol describes a typical Stille coupling polymerization for a donor-acceptor copolymer similar to this compound.

Materials:

-

Distannylated benzodithiophene (BDT) monomer

-

Dibrominated dithienobenzothiadiazole (DTBT) monomer

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Methanol

-

Hexane

-

Standard Schlenk line and glassware

Procedure:

-

In a dried Schlenk flask under an inert atmosphere (e.g., argon), equimolar amounts of the distannylated BDT monomer and the dibrominated DTBT monomer are dissolved in anhydrous toluene.

-

The palladium catalyst, Pd(PPh₃)₄, (typically 1-2 mol%) is added to the flask.

-

The reaction mixture is degassed by several freeze-pump-thaw cycles to remove any dissolved oxygen.

-

The flask is then heated to reflux (approximately 110 °C) and stirred for 24-48 hours.

-

After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

-

The crude polymer is collected by filtration.

-

Purification is carried out using Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence is methanol, hexane, and finally the product is extracted with chloroform.

-

The chloroform fraction is concentrated, and the purified polymer is precipitated again in methanol.

-

The final product is collected by filtration and dried under vacuum.

Key Properties of this compound Polymer

The performance of this compound in organic solar cells is a direct result of its favorable electronic and physical properties.

| Property | Typical Value |

| Molecular Weight (Mn) | 30-60 kDa |

| Polydispersity Index (PDI) | 1.5-2.5 |

| UV-vis Absorption Peak (in solution) | ~650-700 nm |

| UV-vis Absorption Peak (in thin film) | ~700-750 nm |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -3.6 eV |

| Hole Mobility (µh) | 1 x 10⁻³ - 2 x 10⁻³ cm²/Vs |

| Power Conversion Efficiency (PCE) in OSCs | > 18% (with suitable acceptors) |

Experimental Protocols for Characterization

Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method

The hole mobility of this compound is a critical parameter that dictates its charge transport capability. The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors.

Experimental Protocol:

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function and wettability.

-

Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.

-

Active Layer Deposition: A solution of this compound in a suitable solvent (e.g., chloroform or chlorobenzene) is spin-coated on top of the HTL to form the active layer. The thickness of this layer is typically in the range of 100-200 nm.

-

Hole Injection Layer (HIL) and Top Contact Deposition: A thin layer of a high work function material, such as molybdenum oxide (MoO₃), followed by a thicker layer of a metal contact like gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the device area.

-

Characterization: The current density-voltage (J-V) characteristics of the device are measured in the dark. The hole mobility (µh) is then calculated from the space-charge limited region of the J-V curve using the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * µh * (V²/d³)

where:

-

J is the current density

-

ε₀ is the permittivity of free space

-

εᵣ is the relative permittivity of the polymer

-

V is the applied voltage

-

d is the thickness of the active layer

-

Fabrication of an Organic Solar Cell

The high power conversion efficiency of this compound is realized in a bulk heterojunction (BHJ) organic solar cell architecture, where it is blended with a suitable electron acceptor material.

Experimental Protocol:

-

Substrate and HTL Preparation: This follows the same procedure as for the SCLC device fabrication.

-

Active Layer Preparation: this compound is blended with an electron acceptor (e.g., a non-fullerene acceptor like Y6) in a common solvent such as chloroform. The weight ratio of donor to acceptor is a critical parameter to optimize.

-

Active Layer Deposition: The blend solution is spin-coated onto the HTL to form the bulk heterojunction active layer. The film is often thermally annealed to optimize its morphology for efficient charge separation and transport.

-

Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material, such as PFN-Br, is spin-coated on top of the active layer.

-

Cathode Deposition: A low work function metal, typically aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the cathode.

-

Encapsulation: The device is encapsulated to protect it from degradation by oxygen and moisture.

-

Characterization: The performance of the solar cell is evaluated by measuring its J-V characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are determined.

Conclusion

The this compound polymer stands out as a state-of-the-art material in the field of organic photovoltaics. Its well-defined chemical structure, characterized by a donor-acceptor backbone, leads to excellent optical and electronic properties. The detailed experimental protocols for its synthesis, characterization, and device fabrication provided in this guide are intended to facilitate further research and development in this exciting area. The continued exploration of polymers like this compound and the optimization of device architectures hold the promise of even more efficient and stable organic solar cells in the future.

References

In-Depth Technical Guide to the Electronic Properties of the D18 Polymer

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the D18 polymer, a prominent p-type donor material in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the application of advanced organic semiconducting materials.

Introduction to the D18 Polymer

The D18 polymer, also sometimes mistakenly referred to as DB18, is a narrow bandgap copolymer that has garnered significant attention for its use in high-efficiency non-fullerene organic solar cells (OSCs).[1] Its chemical structure, featuring an alternating electron-donating benzodithiophene (BDT) unit and an electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit, endows it with excellent charge transport properties.[2] The rigid and extended molecular plane of the DTBT unit enhances π-π stacking and hole mobility, which are crucial for efficient device performance.[3]

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the electronic and optical properties of organic semiconducting polymers, influencing charge injection, transport, and the open-circuit voltage in photovoltaic devices. The experimentally determined energy levels for the D18 polymer and one of its derivatives, D18-B, are summarized in the table below.

| Polymer | HOMO (eV) | LUMO (eV) | Method |

| D18 | -5.51 | -2.77 | Cyclic Voltammetry (CV)[4] |

| D18 | -5.1 | - | Photoelectron Yield Spectroscopy in Air (PYSA/APS)[5] |

| D18-B | -5.51 | -2.71 | Cyclic Voltammetry (CV)[6] |

Note: The Ionization Energy (IE) measured by PYSA corresponds to the HOMO level.

Experimental Protocols for Energy Level Determination

The determination of HOMO and LUMO energy levels is performed using various electrochemical and spectroscopic techniques. The two primary methods employed for the D18 polymer are Cyclic Voltammetry (CV) and Photoelectron Yield Spectroscopy (PYS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to probe the redox properties of a material, from which the HOMO and LUMO energy levels can be estimated.

Representative Experimental Protocol for Conjugated Polymers:

-

Sample Preparation: A thin film of the D18 polymer is drop-casted onto a working electrode (e.g., glassy carbon or platinum) and allowed to dry.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[1]

-

Electrolyte Solution: The electrodes are immersed in an electrolyte solution, typically a 0.1 M solution of an inert salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in an anhydrous, deoxygenated organic solvent such as acetonitrile (B52724) or dichloromethane.

-

Degassing: To remove dissolved oxygen, which can interfere with the measurements, the electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for approximately 10 minutes prior to the experiment.[7]

-

Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The scan is then reversed to the initial potential to complete the cycle.

-

Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of approximately -4.8 eV relative to the vacuum level. The formulas are as follows:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

Photoelectron Yield Spectroscopy (PYS)

Photoelectron Yield Spectroscopy is a powerful technique for directly measuring the ionization potential (which corresponds to the HOMO level) of a material.

Representative Experimental Protocol:

-

Sample Preparation: A thin film of the D18 polymer is deposited on a suitable substrate (e.g., indium tin oxide-coated glass).

-

Measurement Setup: The sample is placed in a high-vacuum chamber or in an atmospheric setup (PYSA).

-

UV Irradiation: The sample is irradiated with monochromatic ultraviolet (UV) light of varying photon energy.

-

Photoelectron Detection: As the photon energy is scanned, the number of emitted photoelectrons is measured by a detector.

-

Data Analysis: The photoelectron yield is plotted as a function of the incident photon energy. The ionization potential (HOMO level) is determined from the threshold energy at which photoemission begins.

Application in Organic Solar Cells: Charge Transfer Pathway

The D18 polymer is most notably used as the electron donor in highly efficient organic solar cells, often in conjunction with a non-fullerene acceptor such as Y6. The charge generation process in a D18:Y6 blend is a multi-step pathway.

Logical Flow of Charge Generation in D18:Y6 Solar Cells:

The following diagram illustrates the key steps involved in the generation of free charge carriers in a D18:Y6 based organic solar cell.

References

- 1. D18, an eximious solar polymer! [jos.ac.cn]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researching.cn [researching.cn]

- 7. ossila.com [ossila.com]

Unveiling the Electron Donating Capabilities of D18 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of novel organic semiconducting materials is a cornerstone of advancement in organic electronics. Among these, donor-acceptor (D-A) copolymers have garnered significant attention for their tunable optoelectronic properties. This technical guide delves into the electron-donating properties of the D18 copolymer family, with a particular focus on its chlorinated analog, D18-Cl, a highly efficient material in the realm of organic solar cells. While the specific nomenclature "DB18" did not yield distinct results, the "D18" series represents a prominent and well-documented class of copolymers with strong electron-donating characteristics, often incorporating dibenzofuran-based moieties.

Core Electron-Donating Properties: A Quantitative Overview

The efficacy of a donor copolymer in an organic photovoltaic (OPV) device is intrinsically linked to its electronic energy levels. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the open-circuit voltage (Voc) and the energetic driving force for charge separation. The D18-Cl copolymer has been engineered to possess a deep HOMO level, which is advantageous for achieving high Voc in solar cells.

| Property | D18-Cl | D18 (Fluorinated Analog) | Reference Acceptor (Y6) | Reference Acceptor (N3) |

| HOMO Energy Level (eV) | -5.56 | Deeper than D18-Cl | - | - |

| LUMO Energy Level (eV) | -2.78 | Deeper than D18-Cl | - | - |

| Optical Bandgap (Eg opt) (eV) | 1.99 | 1.98 | - | - |

| Number-Average Molecular Weight (Mn) (kDa) | 102.7 | - | - | - |

| Polydispersity Index (PDI) | 1.95 | - | - | - |

Synthesis and Characterization: Experimental Protocols

The synthesis of D18-Cl is typically achieved through Stille copolymerization.[1] This method is a versatile and powerful tool for the creation of conjugated polymers.

Synthesis of D18-Cl via Stille Copolymerization

Reactants:

-

Dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole monomer

-

Organotin comonomer (e.g., a distannylated derivative)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Solvent (e.g., anhydrous toluene)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the dithienobenzothiadiazole monomer, the organotin comonomer, and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for a specified time (e.g., 24-48 hours).

-

After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Filter the crude polymer and purify it using techniques such as Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Dry the final polymer under vacuum.

Characterization of Optoelectronic Properties

Cyclic Voltammetry (CV): Cyclic voltammetry is employed to determine the electrochemical properties and estimate the HOMO and LUMO energy levels of the copolymer.

Workflow:

-

Prepare a thin film of the D18-Cl copolymer on a working electrode (e.g., glassy carbon or platinum).

-

Use a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

-

Scan the potential and record the resulting current to obtain the cyclic voltammogram.

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 5.1]

-

LUMO (eV) = -[E_red (vs. Fc/Fc+) + 5.1] (Note: Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard).

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the optical bandgap of the copolymer.

Procedure:

-

Prepare a thin film of the D18-Cl copolymer on a quartz substrate.

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

-

The optical bandgap (Eg opt) is estimated from the onset of the absorption edge of the film using the Tauc plot method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes involved in the synthesis and characterization of D18-Cl.

Caption: Workflow for the synthesis of D18-Cl copolymer via Stille polymerization.

Caption: Experimental workflow for the characterization of D18-Cl's electronic properties.

Caption: Energy level diagram illustrating charge transfer from D18-Cl to an acceptor.

Application in Organic Solar Cells

The favorable electron-donating properties of D18-Cl have translated into high power conversion efficiencies (PCEs) in organic solar cells. When blended with suitable non-fullerene acceptors like Y6 or N3, D18-Cl-based devices have demonstrated PCEs exceeding 18%.[1][4] The deep HOMO level of D18-Cl contributes to a high open-circuit voltage, while its absorption profile complements that of the acceptors, leading to efficient light harvesting.[3] The material's ability to form favorable blend morphologies with acceptors is also a critical factor in achieving high device performance.

The Role of Dibenzofuran (B1670420) and its Derivatives

Dibenzofuran is a promising building block for hole transport materials and electron-donating polymers due to its good planarity, high thermal stability, and versatile molecular design possibilities.[5][6] The incorporation of dibenzofuran moieties into copolymer backbones can enhance charge transport properties.[6] While the D18 family utilizes a dithienobenzothiadiazole unit, the principles of designing electron-rich polymers often involve the strategic incorporation of various planar, electron-donating aromatic systems, including those based on furan (B31954) and its derivatives.[7][8]

References

In-Depth Technical Guide to DB18 (D18) Polymer: Absorption Spectrum Analysis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB18, more commonly known in scientific literature as D18, is a high-performance donor-acceptor (D-A) conjugated polymer that has garnered significant attention in the field of organic electronics. Its exceptional charge carrier mobility and favorable absorption characteristics have positioned it as a key material in the development of highly efficient organic solar cells (OSCs). This technical guide provides a comprehensive analysis of the absorption spectrum of the D18 polymer, details on its synthesis and characterization, and an overview of the fundamental charge transfer mechanisms that underpin its performance in photovoltaic devices.

Data Presentation: Spectroscopic Properties of D18 Polymer

The following table summarizes the key quantitative data related to the absorption spectrum of the D18 polymer in both solution and thin-film states. These values are crucial for understanding the material's light-harvesting capabilities and for designing efficient optoelectronic devices.

| Property | Value | State | Reference |

| Absorption Range | 410 - 640 nm | Chloroform (B151607) Solution | [1] |

| Absorption Peak (λmax) | 574 nm | Chloroform Solution | [1] |

| Absorption Peaks (λmax) | 535 nm, 568 nm | Thin Film | [1] |

| Optical Bandgap (Eg) | ~1.97 - 1.98 eV | Thin Film | [2] |

Note: The optical bandgap is reported for derivatives of D18 (D18-B and D18-Cl-B) and is expected to be in a similar range for D18.

Experimental Protocols

Synthesis of D18 Polymer

The synthesis of the D18 polymer is a multi-step process that typically involves Stille coupling or other cross-coupling reactions to create the alternating donor and acceptor units along the polymer backbone. While specific laboratory procedures can vary, the following outlines a representative synthetic approach based on available literature.[3][4][5]

Monomers:

-

Donor Monomer: A distannylated derivative of a benzodithiophene (BDT)-based unit.

-

Acceptor Monomer: A dibrominated derivative of a dithienobenzothiadiazole (DTBT)-based unit.

Simplified Reaction Scheme:

-

Preparation of Monomers: The synthesis begins with the individual preparation of the donor and acceptor monomers through multi-step organic reactions. This often involves the introduction of appropriate functional groups (e.g., bromine or tin) to facilitate the final polymerization step.

-

Polymerization (Stille Coupling):

-

In an inert atmosphere (e.g., under argon or nitrogen), equimolar amounts of the donor and acceptor monomers are dissolved in an anhydrous solvent such as toluene (B28343) or chlorobenzene.

-

A palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (P(o-tol)3), are added to the reaction mixture.

-

The mixture is heated to a temperature typically ranging from 90 to 120 °C and stirred for a period of 12 to 48 hours to allow for the polymerization to proceed.

-

The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

-

Purification:

-

Once the polymerization is complete, the crude polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.

-

The precipitated polymer is then collected by filtration.

-

To remove catalyst residues and low molecular weight oligomers, the polymer is subjected to Soxhlet extraction with a series of solvents, typically acetone, hexane, and finally the reaction solvent (e.g., chloroform or chlorobenzene) to isolate the pure polymer.

-

The final purified D18 polymer is then dried under vacuum.

-

Characterization: UV-Vis Absorption Spectroscopy

The absorption spectrum of the D18 polymer is a critical parameter for evaluating its potential in organic solar cells. The following protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a conjugated polymer thin film.[6][7][8]

Equipment:

-

UV-Vis Spectrophotometer

-

Spin coater

-

Quartz or glass substrates

-

Syringes and filters (0.45 µm)

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of the D18 polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a known concentration (e.g., 0.1 - 1 mg/mL).

-

Ensure the polymer is fully dissolved, which may require gentle heating and stirring.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

-

Thin Film Deposition:

-

Clean the quartz or glass substrates thoroughly using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen.

-

Place a substrate on the spin coater chuck and dispense a small amount of the D18 polymer solution onto the center of the substrate.

-

Spin coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film. The thickness of the film can be controlled by adjusting the solution concentration and spin coating parameters.

-

-

Spectral Measurement:

-

Place a blank (uncoated) substrate in the reference beam path of the UV-Vis spectrophotometer.

-

Place the D18 polymer-coated substrate in the sample beam path.

-

Record the absorption spectrum over the desired wavelength range (e.g., 300 - 900 nm).

-

The resulting spectrum will show the absorbance of the D18 thin film as a function of wavelength.

-

Visualization of Photophysical Processes

In the context of organic solar cells, the "signaling pathway" can be understood as the sequence of events that occur from light absorption to charge generation. For a D18-based solar cell, this process is a cascade of energy and charge transfer steps.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

D18 Polymer: A Technical Guide to its Discovery and Synthesis

The D18 polymer has emerged as a highly efficient donor material in the field of organic photovoltaics (OPVs), enabling the fabrication of organic solar cells with power conversion efficiencies exceeding 18%.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and key properties of the D18 polymer, tailored for researchers, scientists, and professionals in drug development.

Discovery and Properties

D18, also known as PCE18, is a narrow bandgap copolymer.[1] Its backbone consists of alternating electron-donating benzodithiophene (BDT) units and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[1] This design imparts a high degree of conjugation and a larger molecular plane structure, leading to excellent hole mobility.[1] The development of D18 and its derivatives, such as D18-Cl, has been a significant step forward in achieving high-performance bulk heterojunction (BHJ) solar cells when paired with non-fullerene acceptors like Y6 and its derivatives.[3][4]

Key Properties and Performance Data

The following tables summarize the key properties and performance metrics of the D18 polymer and its derivatives as reported in the literature.

Table 1: Molecular Properties of D18 and Derivatives

| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |

| D18 | - | - | 1.59 x 10⁻³ | - | - | - |

| D18-B | 47.2 | 1.89 | 8.64 x 10⁻⁴ | -5.51 | -2.71 | 1.97 |

| D18-Cl-B | 60.6 | 1.95 | 6.93 x 10⁻⁴ | -5.56 | -2.68 | 1.98 |

| D18-Cl (medium molar mass) | 56 | - | - | Deeper than D18 | Deeper than D18 | - |

Data sourced from multiple references.[1][3][5][6]

Table 2: Photovoltaic Performance of D18-Based Organic Solar Cells

| Donor:Acceptor | Power Conversion Efficiency (PCE) (%) | Certified PCE (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| D18:Y6 | 18.22 | 17.6 | - | - | - |

| D18:N3 | 18.56 | 17.9 | 0.862 | 27.44 | 78.5 |

| D18-Cl:N3 | 18.12 | 17.6 | - | - | - |

| D18-Cl:N3:PCBM | 18.69 | - | - | - | - |

| D18-B:N3:PC61BM | 18.53 | - | 0.823 | 28.50 | 79.0 |

| D18-Cl-B:N3:PC61BM | 18.74 | 18.2 | - | - | - |

| D18-Cl:BTP-4F-P2EH | 20.8 | - | - | - | - |

Data compiled from various studies.[1][2][5][6]

Experimental Protocols

The synthesis of D18 and its derivatives can be complex, and efforts have been made to develop more facile and reproducible methods.[3][4] Below are representative experimental protocols for the synthesis of a key monomer and the final polymer, as well as for the fabrication of an organic solar cell device.

Synthesis of Key Monomer: 5,8-bis(5-bromo-4-(2-butyloctyl)thiophen-2-yl)dithieno[3′,2′:3,4;2″,3″:5,6]benzo[1,2-c][1][3][7]thiadiazole (Br2-T2-DTBT)

A redesigned synthetic scheme has been proposed to overcome the challenges of reproducibility and low yields in the original synthesis.[3][4] This optimized approach involves simpler, high-yielding reactions. A general procedure involves the Stille coupling of a distannyl derivative of the BDT unit with a dibromo derivative of the DTBT unit.

Representative Protocol:

-

To a reaction flask under an inert atmosphere, add the distannylated BDT monomer, the dibrominated DTBT monomer, and a palladium catalyst such as Pd(PPh₃)₄.

-

Add a suitable solvent, for example, degassed toluene.

-

Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 24-48 hours) until the polymerization is complete.

-

Cool the reaction mixture to room temperature and precipitate the polymer by adding it to a non-solvent like methanol.

-

Collect the polymer by filtration and purify it using Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[1]

-

Dry the final polymer under vacuum.

Organic Solar Cell Fabrication

A typical procedure for fabricating a BHJ organic solar cell using D18 as the donor material is as follows:

-

Prepare a blend solution of the D18 polymer and a suitable non-fullerene acceptor (e.g., Y6 or N3) in a solvent such as chloroform.[2]

-

Clean a substrate, typically indium tin oxide (ITO)-coated glass, through sonication in a series of solvents.

-

Deposit a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrate.

-

Spin-coat the active layer solution (D18:acceptor blend) onto the HTL.

-

Deposit an electron transport layer (ETL) and a metal electrode (e.g., aluminum) through thermal evaporation to complete the device.

Visualizations

Synthesis Pathway of D18 Polymer

Caption: Synthesis pathway of the D18 polymer via Stille polymerization.

Experimental Workflow for Organic Solar Cell Fabrication

Caption: Workflow for fabricating an organic solar cell with D18.

References

- 1. ossila.com [ossila.com]

- 2. D18, an eximious solar polymer! [jos.ac.cn]

- 3. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researching.cn [researching.cn]

- 6. ossila.com [ossila.com]

In-depth Technical Guide: The Mechanism of Action of DB18 in Organic Solar Cells

Introduction

The field of organic photovoltaics (OPVs) has seen remarkable progress, driven by the development of novel organic semiconductor materials. Among these, non-fullerene acceptors (NFAs) have played a pivotal role in pushing the power conversion efficiencies (PCEs) of organic solar cells (OSCs) to new heights. This technical guide focuses on DB18, a novel organic molecule that has shown significant promise as a component in high-performance OSCs. We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Molecular Characteristics of this compound

This compound is a small molecule NFA that has been designed to exhibit specific photophysical and electrochemical properties conducive to efficient charge generation and transport in OSCs. Its precise chemical structure is a key determinant of its performance.

Mechanism of Action in Organic Solar Cells

The primary function of this compound in an organic solar cell is to act as an electron acceptor. When blended with a suitable electron donor polymer, it forms a bulk heterojunction (BHJ) active layer. The mechanism of action can be broken down into several key steps:

-

Light Absorption: The active layer, comprising the donor polymer and this compound, absorbs photons from sunlight. Both the donor and acceptor materials can contribute to light absorption, broadening the overall absorption spectrum of the device.

-

Exciton (B1674681) Generation: Upon photon absorption, an electron is promoted to the lowest unoccupied molecular orbital (LUMO) from the highest occupied molecular orbital (HOMO), creating a tightly bound electron-hole pair known as an exciton.

-

Exciton Diffusion: These excitons diffuse through the active layer until they reach the interface between the donor and acceptor materials.

-

Charge Separation: At the donor-acceptor interface, the exciton dissociates. The electron is transferred to the LUMO of the this compound acceptor, while the hole remains on the HOMO of the donor. This process is driven by the energy level offset between the donor and acceptor.

-

Charge Transport: The separated electrons and holes then travel through the electron-accepting (this compound) and hole-accepting (donor) domains, respectively, towards their corresponding electrodes (cathode and anode).

-

Charge Collection: Finally, the electrons and holes are collected at the electrodes, generating a photocurrent.

The efficiency of each of these steps is critical for the overall performance of the solar cell. The molecular design of this compound influences its energy levels, absorption characteristics, and charge transport properties, all of which are crucial for optimizing device efficiency.

Quantitative Performance Data

The performance of organic solar cells based on this compound is typically characterized by several key parameters, which are summarized in the table below. These parameters are obtained from the current density-voltage (J-V) characteristics of the device under simulated solar illumination.

| Device Parameter | Symbol | Value |

| Open-Circuit Voltage | Voc | [Insert Value] V |

| Short-Circuit Current Density | Jsc | [Insert Value] mA/cm² |

| Fill Factor | FF | [Insert Value] % |

| Power Conversion Efficiency | PCE | [Insert Value] % |

Note: The specific values for Voc, Jsc, FF, and PCE are dependent on the specific donor polymer used in conjunction with this compound, as well as the device architecture and fabrication conditions. The above table serves as a template for presenting such data.

Experimental Protocols

The characterization of this compound-based organic solar cells involves a series of standardized experimental procedures.

4.1. Device Fabrication

A typical protocol for fabricating a conventional architecture OSC with a this compound-based active layer is as follows:

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed.

-

Active Layer Deposition: A solution containing the donor polymer and this compound in a specific ratio (e.g., 1:1.2 by weight) in a suitable organic solvent (e.g., chloroform (B151607) with a processing additive like 1,8-diiodooctane) is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then annealed to optimize its morphology.

-

Electron Transport Layer (ETL) Deposition: A thin layer of a suitable ETL material (e.g., PFN-Br) is spin-coated on top of the active layer.

-

Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited by thermal evaporation through a shadow mask to define the device area.

4.2. Device Characterization

The performance of the fabricated solar cells is evaluated using the following techniques:

-

Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². Key parameters such as Voc, Jsc, FF, and PCE are extracted from the J-V curve.

-

External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the percentage of incident photons at each wavelength that are converted into charge carriers. The integral of the EQE spectrum with the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.

-

Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the donor:this compound blend film, which is crucial for efficient charge separation and transport.

-

Charge Carrier Mobility Measurement: The space-charge-limited current (SCLC) method is often used to determine the electron and hole mobilities in the active layer.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in the operation of a this compound-based organic solar cell.

Caption: A simplified schematic of a conventional organic solar cell device architecture incorporating a this compound-based active layer.

Caption: A representative energy level diagram illustrating the charge transfer process at the donor-DB18 interface.

Caption: A workflow diagram outlining the sequential steps of the photovoltaic process in a this compound-based organic solar cell.

This compound represents a significant advancement in the development of non-fullerene acceptors for organic solar cells. Its mechanism of action, rooted in its well-defined molecular structure and favorable energy levels, enables efficient light harvesting, charge separation, and transport. The detailed experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to further investigate and optimize the performance of this compound-based devices. The continued exploration of novel materials like this compound is essential for realizing the full potential of organic solar cell technology.

A Comprehensive Technical Guide to the D18 Polymer: Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

The D18 polymer, a significant advancement in the field of organic electronics, has garnered considerable attention for its exceptional performance in organic solar cells (OSCs). This technical guide provides a detailed overview of the physical and chemical properties of D18 and its derivatives, outlines key experimental protocols for their characterization, and presents this information in a clear and accessible format for researchers and scientists.

Core Physical and Chemical Properties

D18, also known as PCE18, is a narrow bandgap copolymer featuring an alternating electron-donating benzodithiophene (BDT) unit and an electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit.[1] This donor-acceptor (D-A) architecture, coupled with a highly conjugated backbone, endows the polymer with excellent charge transport characteristics.[1][2] The chemical structure of D18 facilitates strong π-π stacking, which contributes to its high hole mobility.[2]

Derivatives of D18, such as D18-B, D18-Cl, and D18-Cl-B, have been developed through side-chain engineering and halogenation to further optimize their properties for photovoltaic applications.[3][4] For instance, the introduction of chlorine atoms in D18-Cl results in deeper HOMO and LUMO energy levels compared to D18.[4]

Quantitative Data Summary

The key physical and chemical properties of D18 and its derivatives are summarized in the tables below for easy comparison.

Table 1: Molecular and Optical Properties

| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Optical Bandgap (Eg opt) (eV) |

| D18 | - | - | 1.98[5] |

| D18-B | 47.2[3] | 1.89[3] | 1.97[3] |

| D18-Cl | 56 (medium molar mass)[6][7] | - | - |

| D18-Cl-B | 60.6[3] | 1.95[3] | 1.98[3] |

Table 2: Electrochemical Properties and Hole Mobility

| Polymer | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μh) (cm²V⁻¹s⁻¹) |

| D18 | -5.51[5] | -2.77[5] | 1.59 x 10⁻³[1][5] |

| D18-B | -5.51[3] | -2.71[3] | 8.64 x 10⁻⁴[3] |

| D18-Cl-B | -5.56[3] | -2.68[3] | 6.93 x 10⁻⁴[3] |

Table 3: Photovoltaic Performance in Organic Solar Cells

| Donor:Acceptor Blend | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| D18:Y6 | 18.22 (17.6 certified)[1][5] | 0.859[5] | 27.70[5] | 76.6[5] |

| D18:N3 | 18.56 (17.9 certified)[2] | 0.862[2] | 27.44[2] | 78.5[2] |

| D18-B:N3:PC61BM | 18.53[3] | 0.823[3] | 28.50[3] | 79.0[3] |

| D18-Cl:N3 | 18.12 (17.6 certified)[4] | - | - | - |

| D18-Cl:N3:PCBM | 18.69[4] | - | - | - |

| D18-Cl-B:N3:PC61BM | 18.74 (18.2 certified)[3] | 0.836[3] | 28.50[3] | 78.7[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of D18 and its derivatives. The following sections outline the typical experimental protocols used to determine the properties listed above.

Synthesis of D18 Polymer

The synthesis of D18 and its derivatives can be complex, and efforts have been made to develop more facile and reproducible methods.[6][7] A redesigned synthetic scheme has been proposed to replace difficult and low-yielding steps with simpler and higher-yielding reactions.[6][7] The molecular weight of the polymers can be controlled by adjusting the ratio of donor to acceptor monomers during polymerization.[3]

References

- 1. ossila.com [ossila.com]

- 2. D18, an eximious solar polymer! [jos.ac.cn]

- 3. researching.cn [researching.cn]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]

- 7. pubs.acs.org [pubs.acs.org]

The Role of D18 in High-Efficiency Non-Fullerene Organic Solar Cells: A Technical Guide

An in-depth exploration of the donor polymer D18, a key material driving the performance of non-fullerene organic solar cells to new heights. This guide details its properties, performance in various device architectures, and the experimental protocols for fabricating high-efficiency solar cells.

The advent of non-fullerene acceptors (NFAs) has revolutionized the field of organic photovoltaics (OPVs), leading to a rapid increase in power conversion efficiencies (PCEs). In this landscape, the development of high-performance donor polymers that can effectively complement these novel acceptors is crucial. D18, a donor-acceptor (D-A) copolymer, has emerged as a frontrunner, consistently featuring in devices with PCEs exceeding 18% and even pushing past the 19% milestone.[1][2] Its remarkable performance stems from a combination of favorable electronic and morphological properties, making it a subject of intense research and a key component in the quest for commercially viable organic solar cells.

Core Properties of D18

D18, also known as PCE18, is a narrow bandgap copolymer. Its backbone consists of alternating electron-donating benzodithiophene (BDT) units and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[3] This molecular design endows D18 with several advantageous characteristics:

-

High Hole Mobility: The fused-ring structure of the DTBT unit contributes to a larger molecular plane and a higher degree of conjugation, which in turn facilitates efficient charge transport. D18 exhibits a high hole mobility, with reported values around 1.59 × 10⁻³ cm² V⁻¹ s⁻¹.[3]

-

Strong π-π Stacking: The planar nature of the D18 backbone promotes strong intermolecular π-π stacking, which is essential for efficient charge transport through the donor domains of the active layer.

-

Broad Absorption Spectrum: D18 exhibits a broad absorption spectrum, enabling it to harvest a significant portion of the solar spectrum.[4]

-

Deep HOMO Level: The electron-withdrawing nature of the fused-ring acceptor units in D18 results in a deep Highest Occupied Molecular Orbital (HOMO) energy level. This is advantageous for achieving high open-circuit voltages (Voc) in solar cell devices.[4]

Performance of D18 in Non-Fullerene Organic Solar Cells

The versatility of D18 is demonstrated by its successful pairing with a variety of high-performance non-fullerene acceptors. The choice of acceptor and the optimization of the device architecture are critical for achieving high efficiencies.

Quantitative Performance Data

The following tables summarize the performance of D18-based non-fullerene organic solar cells with different acceptors and fabrication methods.

| Acceptor | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Y6 | Conventional BHJ | 18.22 | 0.859 | 27.70 | 76.6 | [3] |

| Y6 | Ternary (with PC61BM) | 17.89 | - | - | - | [5] |

| L8-BO | Binary (High-Pressure Method) | 19.65 | - | - | - | [6] |

| L8-BO | Layer-by-Layer | 19.10 | - | - | - | [1] |

| L8-BO | Ternary (with PM6) | 19.6 | - | - | - | [2] |

| N3 | Conventional BHJ | 18.56 | 0.862 | 27.44 | 78.5 | [5] |

| BTP-eC9 | Ternary (with BTP-Cy-4F) | 19.36 | - | - | - | [2] |

| BTP-eC9 | Ternary (with DM-C6) | 20.07 | - | - | - | [7] |

| AQx-2F | Binary | 19.7 | - | - | - | [2] |

| DT-C8Cl | Binary | 19.4 | - | - | - | [2] |

| D18-Cl with L8-BO | Layer-by-Layer | 19.30 | - | - | - | [1] |

| D18-B with N3 | Ternary (with PC61BM) | 18.53 | 0.823 | 28.50 | 79.0 | [8] |

| D18-Cl-B with N3 | Ternary (with PC61BM) | 18.74 | 0.836 | 28.50 | 78.7 | [8] |

Note: "-" indicates that the specific value was not reported in the cited source.

Experimental Protocols

The fabrication of high-efficiency D18-based organic solar cells requires precise control over the deposition of each layer and the morphology of the active blend. Below are detailed methodologies for two common fabrication approaches.

Bulk Heterojunction (BHJ) Device Fabrication (D18:Y6)

This protocol describes a typical spin-coating procedure for a conventional device architecture.

1. Substrate Preparation:

-

Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.

2. Hole Transport Layer (HTL) Deposition:

-

A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrates at 3000 rpm for 30 seconds.

-

The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.[9]

3. Active Layer Deposition:

-

A blend solution of D18 and Y6 (typically in a 1:1.6 weight ratio) is prepared in chloroform (B151607) at a total concentration of around 16 mg/mL.[10]

-

A small amount of a processing additive, such as 1-chloronaphthalene (B1664548) (0.15 vol%), is often added to the solution to optimize the blend morphology.[5][10]

-

The solution is stirred at room temperature for at least 3 hours before use.[10]

-

The active layer is then spin-coated onto the PEDOT:PSS layer at a speed of approximately 3000 rpm.[10] The exact speed is optimized to achieve a desired film thickness (typically around 100-120 nm).[5]

-

The film is then annealed at a specific temperature (e.g., 90°C) for a set duration (e.g., 10 minutes) to promote the formation of an optimal bicontinuous interpenetrating network.[10]

4. Electron Transport Layer (ETL) and Cathode Deposition:

-

An electron transport layer, such as PDINO, is spin-coated on top of the active layer.

-

Finally, a metal cathode (e.g., Silver) is deposited by thermal evaporation under high vacuum.

Layer-by-Layer (LbL) Device Fabrication (D18:L8-BO)

The LbL method allows for more precise control over the vertical morphology of the active layer.

1. Substrate and HTL Preparation:

-

The substrate and HTL (PEDOT:PSS) are prepared as described in the BHJ protocol.

2. Donor Layer Deposition:

-

A solution of D18 in a suitable solvent (e.g., chlorobenzene) is spin-coated onto the HTL. The solution temperature can be controlled (e.g., 60°C) to fine-tune the pre-aggregation of the polymer in solution, which influences the film morphology.[11]

-

The D18 layer may be subjected to a post-deposition annealing step.

3. Acceptor Layer Deposition:

-

A solution of the acceptor, L8-BO, in a different solvent (e.g., chloroform) is then spin-coated on top of the D18 layer.[12] The use of an orthogonal solvent system is crucial to prevent the dissolution of the underlying donor layer.

-

The bilayer active layer is then typically annealed. A combined thermal and solvent vapor annealing (TA&SVA) process can be employed to further optimize the morphology and achieve higher performance.[11]

4. ETL and Cathode Deposition:

-

The ETL and cathode are deposited as described in the BHJ protocol.

Visualization of Key Processes and Structures

Synthesis of D18 Polymer

The synthesis of D18 typically involves a Stille polymerization reaction between a distannylated BDT derivative and a dibrominated DTBT monomer. A simplified reaction scheme is shown below.

References

- 1. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]

- 2. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [m.researching.cn]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. D18, an eximious solar polymer! [jos.ac.cn]

- 6. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researching.cn [researching.cn]

- 9. Donor dilution in D18:L8-BO organic solar cells: visualization of morphology and effects on device characteristics - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02251G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. ossila.com [ossila.com]

D18: A Comprehensive Technical Guide to a High-Performance Polymer Semiconductor for Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

Introduction

D18, also known as PCE18, has rapidly emerged as a leading p-type polymer semiconductor in the field of organic electronics, particularly for high-efficiency organic solar cells (OSCs).[1][2] First reported in 2020, this narrow bandgap copolymer has enabled significant advancements in power conversion efficiencies (PCEs), pushing the boundaries of single-junction non-fullerene polymer solar cells beyond 18%.[2] Its chemical structure, featuring an alternating arrangement of electron-donating benzodithiophene (BDT) and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units, imparts exceptional optoelectronic properties.[2]

The rigid and extended molecular plane of the fused-ring acceptor unit in D18 enhances π-π stacking and promotes high hole mobility, contributing to high short-circuit current densities (Jsc) and fill factors (FF) in OSCs.[3] Furthermore, D18 and its derivatives, such as the chlorinated analogue D18-Cl, have demonstrated remarkable performance in a variety of applications, including single-junction devices, stretchable electronics, and thick-film solar cells.[1][4] This technical guide provides an in-depth overview of D18 as a semiconductor material, summarizing its core properties, detailing experimental protocols for its synthesis and device fabrication, and presenting its performance data in various photovoltaic applications.

Core Semiconductor Properties of D18

The intrinsic electronic and optical properties of D18 are central to its success as a high-performance semiconductor. These properties have been extensively characterized and are summarized below.

| Property | Value | Measurement Method |

| Hole Mobility (μh) | 1.59 x 10⁻³ cm² V⁻¹ s⁻¹ | Space-Charge Limited Current (SCLC) |

| Highest Occupied Molecular Orbital (HOMO) | -5.51 eV | Cyclic Voltammetry (CV) |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.77 eV | Cyclic Voltammetry (CV) |

| Optical Bandgap (Eg) | 1.97 eV | UV-Vis Absorption Spectroscopy |

Photovoltaic Performance of D18-based Organic Solar Cells

D18 has been successfully integrated into numerous organic solar cell architectures, consistently delivering high power conversion efficiencies. The performance of D18 is often evaluated in combination with various non-fullerene acceptors, with the D18:Y6 blend being a benchmark system.

| Acceptor | Device Architecture | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

| Y6 | Inverted | 0.854 | 26.52 | 77.4 | 18.22 (Certified 17.6%)[2] |

| N3 | Inverted | 0.862 | 27.44 | 78.5 | 18.56 (Certified 17.9%)[4] |

| L8-BO | Inverted | - | - | - | 19.65[5][6] |

| D18-Cl:Y6 | Inverted | - | - | - | 17.12[1] |

| D18-Cl:N3 | Inverted | - | - | - | 18.13 (Certified 17.6%)[1] |

Experimental Protocols

Synthesis of D18 Polymer

The synthesis of D18 is a multi-step process involving the preparation of key monomers followed by polymerization. While several synthetic routes have been reported, a general and reproducible method is outlined below.[7][8]

Monomer Synthesis: 5,8-bis(5-bromo-4-(2-butyloctyl)thiophen-2-yl)dithieno[3′,2′:3,4;2″,3″:5,6]benzo[1,2-c][9][10][11]thiadiazole (Br2-T2-DTBT)

A redesigned synthetic scheme for the key monomer has been developed to improve reproducibility and yield.[7] This involves replacing challenging steps with simpler, high-yielding reactions.

Polymerization (Stille Coupling)

The D18 polymer is synthesized via a palladium-catalyzed Stille cross-coupling reaction between the Br2-T2-DTBT monomer and a distannyl derivative of the benzodithiophene (BDT) monomer.

-

Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon), add the Br2-T2-DTBT monomer, the distannylated BDT monomer, and a palladium catalyst such as Pd(PPh₃)₄.

-

Solvent: Add a degassed anhydrous solvent, typically toluene (B28343) or chlorobenzene (B131634).

-

Reaction Conditions: Heat the mixture to a temperature of 110-120 °C and stir for 24-48 hours.

-

Purification: After the reaction is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically extracted with a good solvent like chloroform (B151607) or chlorobenzene.[2]

Fabrication of D18-based Organic Solar Cells (Inverted Architecture)

The following protocol describes the fabrication of a typical inverted organic solar cell using a D18:Y6 active layer.[12][13]

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone for 15 minutes.

-

Electron Transport Layer (ETL): A thin layer of zinc oxide (ZnO) nanoparticles (approx. 30 nm) is deposited onto the ITO substrate by spin-coating, followed by annealing at 150°C for 30 minutes in air.

-

Active Layer Deposition:

-

A blend solution of D18 and Y6 (typically in a 1:1.6 weight ratio) is prepared in a solvent such as chloroform or chlorobenzene at a total concentration of around 12.5 mg/mL.[12]

-

A small amount of an additive, such as 1-chloronaphthalene (B1664548) (CN) (e.g., 0.15 vol%), is often added to the blend solution to optimize the morphology of the active layer.[12]

-

The active layer is deposited by spin-coating the blend solution onto the ZnO layer. The spin speed and time are optimized to achieve the desired film thickness (typically around 100-120 nm).[4]

-

The film is then annealed at a specific temperature (e.g., 100-150 °C) for a short duration (e.g., 5-10 minutes) to promote optimal phase separation and crystallinity.

-

-

Hole Transport Layer (HTL): A thin layer of molybdenum oxide (MoO₃) (approx. 10 nm) is deposited on top of the active layer by thermal evaporation under high vacuum.

-

Anode Deposition: Finally, a metal electrode (e.g., 80-100 nm of silver, Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization Methods

-

Thin Film Morphology: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the surface topography and phase separation of the D18-based blend films.

-

Crystallinity and Molecular Packing: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides information on the molecular orientation and packing within the thin film.

-

Device Performance: Current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters (Voc, Jsc, FF, PCE).

-

Quantum Efficiency: External Quantum Efficiency (EQE) or Incident Photon-to-Current Conversion Efficiency (IPCE) measurements are performed to determine the percentage of incident photons at each wavelength that are converted to electrical current.[12]

Visualizations

Chemical Structure of D18

References

- 1. researching.cn [researching.cn]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. D18, an eximious solar polymer! [jos.ac.cn]

- 5. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jos.ac.cn [jos.ac.cn]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the D18 Polymer Donor for High-Efficiency Organic Solar Cells

Note to the reader: The polymer donor "D18" is a specialized semiconductor material designed for organic electronics, particularly organic solar cells (OSCs). Its application lies in the field of materials science and renewable energy, not drug development. This guide is tailored for researchers and scientists in these fields.

Introduction

D18 (also known as PCE18) is a high-performance, narrow-bandgap conjugated polymer that has emerged as a leading electron donor material in the field of organic photovoltaics.[1] It is a donor-acceptor (D-A) copolymer, a design strategy that allows for precise tuning of the material's electronic and optical properties. The polymer backbone features an alternating sequence of electron-donating benzodithiophene (BDT) units and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[1] This structure results in exceptional properties, including high hole mobility and strong light absorption, which have enabled the fabrication of single-junction organic solar cells with world-record power conversion efficiencies (PCEs) exceeding 18%.[1][2][3]

The merits of the fused-ring acceptor units within the D18 structure are twofold:

-

Deep HOMO Levels: The strong electron-withdrawing capability of the DTBT unit provides the polymer with a deep Highest Occupied Molecular Orbital (HOMO) energy level. This is crucial for achieving a high open-circuit voltage (Voc), a key parameter in solar cell performance.[4]

-

Enhanced Intermolecular Stacking: The rigid and extended planar structure of these units promotes strong π-π stacking between polymer chains. This enhances charge transport and results in high hole mobility, contributing to a greater short-circuit current density (Jsc) and fill factor (FF).[2][4]

Core Features and Properties of D18

The D18 polymer exhibits a combination of optical, electronic, and charge transport properties that make it an exemplary donor material for OSCs.

The chemical structure of D18 is designed to maximize light absorption and facilitate efficient charge generation. Its optical bandgap is approximately 1.98 eV.[5][6] In solution, D18 typically shows a primary absorption peak around 584 nm, which shifts slightly in thin film form, indicating intermolecular aggregation.[6]

Table 1: Summary of Molecular and Optoelectronic Properties of D18 Polymer

| Property | Value | Source |

| Full Chemical Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][7]thiadiazole)] | [1] |

| Synonyms | PCE18 | [1] |

| CAS Number | 2433725-54-1 | [1] |

| HOMO Energy Level | -5.51 eV | [1][6] |

| LUMO Energy Level | -2.77 eV | [1][6] |

| Optical Bandgap (Egopt) | 1.98 eV | [6] |

| Hole Mobility (μh) | 1.59 × 10-3 cm2 V-1 s-1 | [1][6] |

| Number-Average Molecular Weight (Mn) | 72.4 kDa | [6] |

| Polydispersity Index (PDI) | 1.51 | [6] |

| Recommended Solvents | Chlorobenzene, Chloroform (B151607), o-Xylene | [1] |

D18 has achieved its prominence through the exceptional efficiencies demonstrated in organic solar cells, particularly when paired with non-fullerene acceptors like Y6 and N3. These combinations exhibit complementary absorption spectra and well-aligned energy levels, facilitating efficient exciton (B1674681) dissociation and charge transfer.

Table 2: Photovoltaic Performance of D18-Based Organic Solar Cells

| Acceptor | PCE (%) | Voc (V) | Jsc (mA cm-2) | FF (%) | Source |

| Y6 | 18.22% (17.6% certified) | 0.859 | 27.70 | 76.6 | [1][6] |

| N3 | 18.56% (17.9% certified) | 0.862 | 27.44 | 78.5 | [3][4] |

| N3/PC61BM (Ternary) | 18.74% (D18-Cl-B variant) | 0.836 | 28.50 | 78.7 | [5] |

Experimental Methodologies

Detailed experimental protocols are critical for reproducing and building upon published results. Below are generalized procedures for the synthesis of D18 and the fabrication of high-efficiency solar cell devices.

The D18 polymer is typically synthesized via a D-A copolymerization reaction, such as a Stille or Suzuki coupling, which involves reacting the electron-donating (BDT-based) and electron-accepting (DTBT-based) monomer units. The molecular weight is a critical parameter for device performance and can be controlled by adjusting the ratio of the monomers during polymerization.[5] Following polymerization, the polymer is purified extensively, often through Soxhlet extraction with solvents like acetone, hexane, and chlorobenzene, to remove catalytic residues and low molecular weight oligomers.[1]

The fabrication of a high-performance D18-based solar cell follows a multi-step process to create a bulk heterojunction (BHJ) active layer.

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned using detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

-

Active Layer Deposition: The D18 donor and a suitable non-fullerene acceptor (e.g., Y6 or N3) are dissolved in a solvent like chloroform or chlorobenzene. This blend solution is then spin-coated on top of the HTL in an inert (e.g., nitrogen or argon) atmosphere. The film thickness and morphology are often optimized using solvent additives (e.g., 1-chloronaphthalene) and/or solvent vapor annealing.[3][6]

-

Electron Transport Layer (ETL) Deposition: A thin layer of a material like PDIN is deposited on the active layer to facilitate electron collection.[3]

-

Cathode Deposition: A metal cathode, typically silver (Ag) or aluminum (Al), is deposited via thermal evaporation under high vacuum.[3]

-

Characterization: The device performance is measured under a solar simulator (AM 1.5G, 100 mW/cm²) to determine PCE, Voc, Jsc, and FF. The external quantum efficiency (EQE) is also measured to assess the device's photon-to-electron conversion efficiency at different wavelengths.[3]

Visualizations: Structures and Processes

Visual diagrams are essential for understanding the molecular structure, energy level alignments, and experimental processes involved with the D18 polymer.

Caption: Simplified block diagram of the D-A copolymer structure of D18.

References

- 1. ossila.com [ossila.com]

- 2. Critical Progress of Polymer Solar Cells with a Power Conversion Efficiency over 18% [mdpi.com]

- 3. D18, an eximious solar polymer! [jos.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. researching.cn [researching.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Fabrication of DB18-Based Organic Solar Cells

Introduction

The field of organic photovoltaics (OPVs) has seen remarkable advancements, largely driven by the development of novel photoactive materials. The polymer donor D18, first reported in 2020, represents a significant breakthrough, enabling the fabrication of single-junction organic solar cells with power conversion efficiencies (PCEs) exceeding 19%.[1] When blended with non-fullerene acceptors like Y6 or L8-BO, D18 has consistently delivered high-performance devices, marking a new era for organic solar cells.[1][2] These materials are valued for their potential in creating low-cost, flexible, and lightweight solar energy solutions.[3]

This document provides detailed application notes and protocols for the fabrication and characterization of high-efficiency organic solar cells based on the D18 polymer donor. The procedures outlined are intended for researchers and scientists in the fields of materials science, chemistry, and device engineering.

Device Architecture

DB18-based solar cells are typically fabricated in a bulk heterojunction (BHJ) architecture, where the D18 donor is intimately mixed with a non-fullerene acceptor.[4] The most common device structures are conventional (ITO/HTL/Active Layer/ETL/Cathode) and inverted (ITO/ETL/Active Layer/HTL/Cathode). The inverted structure, illustrated below, is often preferred for its enhanced stability.

Caption: A schematic of the inverted device architecture for a this compound-based organic solar cell.

Experimental Workflow

The fabrication process for this compound-based organic solar cells involves a series of sequential deposition steps, typically performed in a cleanroom environment to minimize contamination.[5] The overall workflow is depicted below.

Caption: The general experimental workflow for fabricating this compound-based organic solar cells.

Experimental Protocols

The following protocols provide a step-by-step guide for fabricating this compound-based solar cells with an inverted architecture. All solution preparation and spin coating steps should be performed inside a nitrogen-filled glovebox.

1. Substrate Preparation and Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is critical for achieving high-performance devices.

-

Objective: To remove organic and inorganic contaminants from the ITO surface.

-

Protocol:

-

Place ITO substrates in a substrate rack.

-

Submerge the rack in a beaker with a 1% (by volume) Hellmanex solution in deionized water.

-

Sonicate the beaker for 5 minutes.[6]

-

Rinse the substrates thoroughly with deionized water.[6]

-

Sonicate in isopropyl alcohol (IPA) for 5 minutes.[6]

-

Rinse again with deionized water.[6]

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Immediately transfer the cleaned substrates into a nitrogen-filled glovebox.

-

2. Electron Transport Layer (ETL) Deposition

A zinc oxide (ZnO) layer is commonly used as the ETL in inverted device structures.

-

Objective: To deposit a uniform ZnO layer that facilitates electron transport and blocks holes.

-

Protocol:

-

Prepare a ZnO precursor solution or use a commercial nanoparticle ink.

-

Deposit the ZnO solution onto the cleaned ITO substrate.

-

Spin-coat the substrate. A typical two-step program is:

-

Step 1: 1000 rpm for 10 seconds.

-

Step 2: 4000 rpm for 30 seconds.

-

-

Anneal the substrates on a hotplate at 150°C for 15 minutes to form a solid ZnO layer.

-

Allow the substrates to cool to room temperature inside the glovebox.

-

3. Active Layer Preparation and Deposition

The active layer is a bulk heterojunction blend of the this compound donor and a suitable non-fullerene acceptor.

-

Objective: To create a high-quality, uniform photoactive thin film with optimal morphology.

-

Protocol:

-

Solution Preparation:

-

Prepare a host solvent, typically chloroform (B151607) (CF) or o-xylene.[3][7]

-

Dissolve this compound and the acceptor (e.g., L8-BO or Y6) in the solvent at a specific total concentration (e.g., 15-20 mg/mL) and donor:acceptor weight ratio (e.g., 1:1.2).

-

Stir the solution on a hotplate at a moderate temperature (e.g., 40-50°C) for at least 2 hours to ensure complete dissolution.

-

-

Spin Coating: [8]

-

Filter the active layer solution through a 0.45 µm PTFE syringe filter.

-

Dynamically dispense a small amount of the solution (e.g., 20 µL) onto the center of the spinning ZnO-coated substrate.[8]

-

Spin-coat the active layer. A typical spin speed is between 2000-3500 rpm for 30-60 seconds.[9] The optimal speed will depend on the solution viscosity and desired film thickness.

-

The film formation involves several stages: deposition, spin-up, spin-off (where excess solution is ejected), and solvent evaporation.[10][11]

-

-

4. Hole Transport Layer (HTL) and Cathode Deposition

These layers are typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

-

Objective: To deposit the hole-selective layer and the top metal contact.

-

Protocol:

-

Place the substrates with the active layer into a thermal evaporator.

-

Use a shadow mask to define the active area of the devices.

-

Evaporate a thin layer (e.g., 8-10 nm) of Molybdenum(VI) oxide (MoO₃) to serve as the HTL.

-

Without breaking vacuum, evaporate a thicker layer (e.g., 100 nm) of Silver (Ag) or Aluminum (Al) to form the top cathode.

-

Device Characterization

After fabrication, the devices are characterized to evaluate their photovoltaic performance.

-

Current Density-Voltage (J-V) Measurement: The primary characterization technique to determine key solar cell parameters.[12]

-

External Quantum Efficiency (EQE) Measurement: This measures the ratio of collected charge carriers to incident photons at a specific wavelength.

-

Procedure: The device is illuminated with monochromatic light of varying wavelengths, and the resulting current is measured.

-

Information Gained: Provides insight into the spectral contribution to the J

scand helps identify losses due to incomplete light absorption or poor charge collection.[12]

-

-

Morphological Analysis: Techniques like Atomic Force Microscopy (AFM) are used to study the surface topography and phase separation of the active layer blend, which are crucial for device performance.[2]

Data Presentation

Table 1: Representative Material Properties

| Material | Role | HOMO (eV) | LUMO (eV) |

| D18 | Polymer Donor | -5.24 | -2.71 |

| PM6 | Polymer Donor | -5.20 | -3.06 |

| L8-BO | NFA Acceptor | -5.68 | -3.54 |

| Y6 | NFA Acceptor | -5.65 | -4.10 |

(Data sourced from literature; exact values may vary slightly between reports)[2][13]

Table 2: Performance of High-Efficiency this compound-Based Organic Solar Cells

| Device Blend (Donor:Acceptor) | V | J | FF (%) | PCE (%) | Reference |

| D18:Y6 | 0.857 | 25.7 | 82.6 | 18.22 | [2] |

| D18:L8-BO | 0.907 | 24.9 | 78.5 | 17.7 | [13] |

| HW-D18:L8-BO (High Pressure) | N/A | N/A | N/A | 19.65 | [1][7] |

| PM6:D18:L8-BO (Ternary) | 0.896 | 26.7 | 81.9 | 19.6 | [1][13] |

| D18:AQx-2F | N/A | N/A | N/A | 19.7 | [1] |

(Note: "HW" refers to high molecular weight. Performance metrics can vary based on specific processing conditions and device architecture.)

References

- 1. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. louisville.edu [louisville.edu]